![molecular formula C14H15N3O2S2 B2671363 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide CAS No. 1351644-54-6](/img/structure/B2671363.png)
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide spectrum of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of benzothiazole derivatives starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
In the title compound, the pyridine ring and the benzo[d]thiazole unit subtend a dihedral angle of 57.7 (2)°. The length of the Csp2—S bond [1.7462 (17) Å] is significantly shorter than that of the Csp3—S bond [1.8133 (18) Å] .
Chemical Reactions Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Scientific Research Applications
- Inhibitory Potency : The newly synthesized benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Application Value : 2-(1,3-benzothiazol-2-ylthio)succinic acid serves as a research material or raw material in drug synthesis and organic synthesis. It can act as a catalyst or ligand in various chemical reactions .
- Oxadiazole Derivatives : Newly synthesized benzothiazole-containing oxadiazole derivatives were investigated for their in vivo hypoglycemic activity using an alloxan-induced diabetic rat model .
- Hydroxybenzotriazole (HOBT) and EDCl-Mediated Synthesis : N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields using relatively milder reaction conditions. Dimethyl formamide served as the solvent .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides : These novel compounds were screened for anticonvulsant activity. The study aimed to identify potential anticonvulsants at different time points .
Anti-Tubercular Activity
Organic Synthesis and Drug Development
Hypoglycemic Activity
Arylamides Synthesis
Anticonvulsant Activity
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzothiazole derivatives are known to have a wide range of biological activities. For instance, some benzothiazole derivatives have shown significant role against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-oxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-17(8-12(18)15-10-6-7-20-13(10)19)14-16-9-4-2-3-5-11(9)21-14/h2-5,10H,6-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMATRTQVJYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCSC1=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide |
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